R-96544

Description

Properties

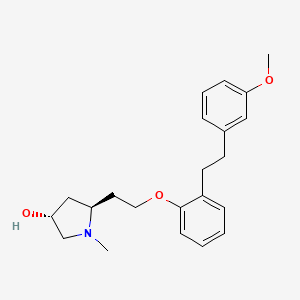

Molecular Formula |

C22H29NO3 |

|---|---|

Molecular Weight |

355.5 g/mol |

IUPAC Name |

(3R,5R)-5-[2-[2-[2-(3-methoxyphenyl)ethyl]phenoxy]ethyl]-1-methylpyrrolidin-3-ol |

InChI |

InChI=1S/C22H29NO3/c1-23-16-20(24)15-19(23)12-13-26-22-9-4-3-7-18(22)11-10-17-6-5-8-21(14-17)25-2/h3-9,14,19-20,24H,10-13,15-16H2,1-2H3/t19-,20-/m1/s1 |

InChI Key |

AFZLABYDOCWQBQ-WOJBJXKFSA-N |

SMILES |

CN1CC(CC1CCOC2=CC=CC=C2CCC3=CC(=CC=C3)OC)O |

Isomeric SMILES |

CN1C[C@@H](C[C@H]1CCOC2=CC=CC=C2CCC3=CC(=CC=C3)OC)O |

Canonical SMILES |

CN1CC(CC1CCOC2=CC=CC=C2CCC3=CC(=CC=C3)OC)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of R-96544

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

R-96544, the active metabolite of the prodrug R-102444, is a potent, competitive, and highly selective antagonist of the serotonin (B10506) 2A (5-HT2A) receptor.[1][[“]] Its mechanism of action is centered on its high-affinity binding to 5-HT2A receptors, thereby inhibiting the downstream signaling cascades typically initiated by serotonin (5-hydroxytryptamine, 5-HT). This antagonism has been demonstrated to effectively block 5-HT-mediated physiological responses, most notably platelet aggregation and vascular smooth muscle contraction.[1] Preclinical studies have also elucidated its potential therapeutic effects in mitigating the progression of both acute and chronic pancreatitis.[3] This document provides a comprehensive overview of the molecular pharmacology of this compound, including its binding profile, in vitro and in vivo effects, and the experimental methodologies used for its characterization.

Core Mechanism of Action: 5-HT2A Receptor Antagonism

The primary mechanism of action of this compound is its direct competition with serotonin for the binding site on the 5-HT2A receptor, a G-protein coupled receptor (GPCR) of the Gq/G11 class.[1][4] In its active state, the 5-HT2A receptor initiates a signaling cascade via phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers are responsible for increasing intracellular calcium concentrations and activating protein kinase C (PKC), respectively, culminating in various cellular responses.

This compound binds to the 5-HT2A receptor with high affinity but does not activate it. Instead, it occupies the binding site, preventing serotonin from binding and triggering the conformational changes necessary for G-protein coupling and subsequent downstream signaling. This competitive antagonism has been confirmed through Schild plot analysis, which yielded a pA2 value of 10.4 with a slope close to unity (1.04), indicative of a competitive interaction.[1]

Signaling Pathway Blockade

The diagram below illustrates the canonical 5-HT2A receptor signaling pathway and the point of inhibition by this compound.

Quantitative Pharmacological Data

The potency and selectivity of this compound have been quantified through various in vitro assays. The data clearly demonstrates a high affinity for the 5-HT2A receptor with significantly lower affinity for other receptor types.

Receptor Binding and Antagonist Potency

| Parameter | Value | Receptor/System | Species | Reference |

| Ki | 1.6 nM | 5-HT2A | - | [5] |

| pA2 | 10.4 | 5-HT2A (functional antagonism) | Rat (caudal artery) | [1] |

Receptor Selectivity Profile (IC50 Values)

| Receptor Target | IC50 (nM) | Reference |

| 5-HT2 | 2.2 | [5] |

| α1-Adrenergic | 310 | [5] |

| D2 Dopamine | 2400 | [5] |

| 5-HT1 | 3700 | [5] |

| 5-HT3 | >5000 | [5] |

| β-Adrenergic | >5000 | [5] |

Preclinical Efficacy

The antagonist activity of this compound at the 5-HT2A receptor translates into measurable physiological effects both in vitro and in vivo.

In Vitro Effects

-

Inhibition of Platelet Aggregation: this compound demonstrates a concentration-dependent inhibition of platelet aggregation induced by serotonin alone or in combination with ADP. This effect has been observed in platelets from humans, monkeys, cats, rabbits, rats, and mice.[1]

-

Inhibition of Smooth Muscle Contraction: The compound effectively inhibits 5-HT2A receptor-mediated contraction of guinea pig trachea.[1]

-

Receptor Specificity: this compound does not inhibit 5-HT3 receptor-mediated contraction of guinea pig ileum or 5-HT2B receptor-mediated contraction of the rat fundus preparation, confirming its selectivity for the 5-HT2A subtype.[1]

In Vivo and Ex Vivo Effects

-

Antiplatelet Activity: Intravenous administration of this compound to rabbits leads to a significant inhibition of ex vivo platelet aggregation.[1] Furthermore, oral administration of its prodrug, R-102444, to rats also results in significant inhibition of ex vivo platelet aggregation, demonstrating its bioavailability and conversion to the active form.[1]

-

Antihypertensive Activity: In anesthetized spontaneously hypertensive rats, intravenous this compound attenuates the pressor (blood pressure raising) responses evoked by 5-HT.[1] It does not affect pressor responses induced by the α1-adrenergic agonist phenylephrine (B352888) or by angiotensin II, further highlighting its specific mechanism of action.[1]

-

Effects on Pancreatitis: In experimental models of acute pancreatitis, this compound and its prodrug R-102444 reduced serum amylase and lipase (B570770) activities and attenuated pancreatic necrosis, inflammation, and vacuolization.[3] In a model of chronic pancreatitis, R-102444 suppressed pancreatic atrophy.[3]

Experimental Protocols

The following sections outline the methodologies employed in the key experiments that characterized the mechanism of action of this compound.

Radioligand Binding Assay

This assay determines the affinity of a compound for a specific receptor.

-

Objective: To determine the binding affinity (Ki) of this compound for the 5-HT2A receptor.

-

Protocol Summary:

-

Membrane Preparation: Platelet membranes from cats were prepared as the source of 5-HT2A receptors.[1]

-

Incubation: Membranes were incubated with a fixed concentration of a radiolabeled 5-HT2A antagonist, [3H]ketanserin, in the presence of various concentrations of the test compound, this compound.

-

Separation: The reaction was terminated by rapid filtration through glass fiber filters, separating the membrane-bound radioligand from the free radioligand in the solution.

-

Quantification: The amount of radioactivity trapped on the filters, corresponding to the bound [3H]ketanserin, was measured using a liquid scintillation counter.

-

Analysis: The data were used to generate a competition curve, from which the IC50 (the concentration of this compound that inhibits 50% of specific [3H]ketanserin binding) was determined. The Ki value was then calculated from the IC50 using the Cheng-Prusoff equation.

-

Isolated Tissue (Rat Caudal Artery) Contraction Assay

This functional assay measures the ability of an antagonist to inhibit the physiological response to an agonist.

-

Objective: To characterize the nature of antagonism (competitive vs. non-competitive) and determine the functional antagonist potency (pA2).

-

Protocol Summary:

-

Tissue Preparation: The caudal artery was isolated from a rat and mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated.

-

Contraction Measurement: The tissue was connected to an isometric force transducer to measure changes in tension (contraction).

-

Control Curve: A cumulative concentration-response curve to serotonin was generated to establish the baseline contractile response.

-

Antagonist Incubation: The tissue was washed and then incubated with a fixed concentration of this compound for a set period.

-

Test Curve: The serotonin concentration-response curve was repeated in the presence of this compound.

-

Analysis: This process was repeated with several different concentrations of this compound. The parallel rightward shift in the concentration-response curves was analyzed using a Schild plot to calculate the pA2 value. A slope near 1.0 confirmed competitive antagonism.[1]

-

Conclusion

This compound is a well-characterized, potent, and selective competitive antagonist of the 5-HT2A receptor. Its mechanism of action, centered on the blockade of serotonin-induced Gq/G11 protein signaling, has been robustly demonstrated through comprehensive in vitro and in vivo pharmacological studies. The quantitative data from binding and functional assays confirm its high affinity and selectivity. These properties underpin its observed efficacy in inhibiting key physiological processes such as platelet aggregation and vasoconstriction, and suggest its potential utility in pathological conditions where 5-HT2A receptor activity is implicated, such as pancreatitis. This technical guide provides the foundational data and experimental context for professionals engaged in further research or development involving this compound or other 5-HT2A receptor modulators.

References

- 1. Pharmacological profiles of this compound, the active form of a novel 5-HT2A receptor antagonist R-102444 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. consensus.app [consensus.app]

- 3. Effects of R-102444 and its active metabolite this compound, selective 5-HT2A receptor antagonists, on experimental acute and chronic pancreatitis: Additional evidence for possible involvement of 5-HT2A receptors in the development of experimental pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. This compound hydrochloride | 5-HT2A Receptors | Tocris Bioscience [tocris.com]

R-96544: A Potent and Selective 5-HT2A Receptor Antagonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

R-96544, the active metabolite of the prodrug R-102444, is a potent and selective antagonist of the 5-hydroxytryptamine 2A (5-HT2A) receptor. This document provides a comprehensive technical overview of this compound, including its pharmacological profile, mechanism of action, and the experimental methodologies used for its characterization. The information presented is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and neuroscience research.

Pharmacological Profile of this compound

This compound distinguishes itself through its high affinity and selectivity for the 5-HT2A receptor. This specificity is crucial for minimizing off-target effects and achieving a desirable therapeutic window. The quantitative pharmacological data for this compound are summarized in the tables below.

Binding Affinity and Selectivity

This compound demonstrates nanomolar affinity for the 5-HT2A receptor, with significantly lower affinity for other serotonin (B10506) receptor subtypes and other neurotransmitter receptors. This selectivity profile suggests a targeted mechanism of action.

| Receptor Subtype | Binding Affinity (Ki) | Reference |

| 5-HT2A | 1.6 nM | [1] |

| α1-adrenergic | 310 nM | [1] |

| D2 dopamine | 2400 nM | [1] |

| 5-HT1 | 3700 nM | [1] |

| 5-HT3 | > 5000 nM | [1] |

| β-adrenergic | > 5000 nM | [1] |

Functional Antagonist Potency

The antagonist potency of this compound has been determined in functional assays, most notably through its ability to competitively inhibit serotonin-induced contractions in isolated vascular tissue. The pA2 value, a measure of competitive antagonist potency, further underscores its high potency.

| Assay | Parameter | Value | Reference |

| Rat Caudal Artery Contraction | pA2 | 10.4 | [2] |

Mechanism of Action: 5-HT2A Receptor Signaling

The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/G11 pathway.[3] Upon activation by an agonist like serotonin, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[4] IP3 binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[4] This signaling cascade ultimately leads to a variety of cellular responses, including smooth muscle contraction, platelet aggregation, and neuronal excitation.[5][6]

This compound, as a competitive antagonist, binds to the 5-HT2A receptor at the same site as serotonin but does not activate the receptor. By occupying the binding site, it prevents serotonin from binding and initiating the downstream signaling cascade. This blockade of 5-HT2A receptor-mediated signaling is the basis for its pharmacological effects.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize 5-HT2A receptor antagonists like this compound.

5-HT2A Receptor Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a compound for the 5-HT2A receptor.

1. Membrane Preparation:

-

Tissues (e.g., rat frontal cortex) or cells expressing the human 5-HT2A receptor are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed to remove debris.

-

The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes.

-

The membrane pellet is washed and resuspended in assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

2. Binding Reaction:

-

In a 96-well plate, incubate the prepared membranes with a specific radioligand for the 5-HT2A receptor (e.g., [3H]ketanserin) and varying concentrations of the test compound (this compound).

-

Total binding is determined in the absence of a competing ligand, while non-specific binding is measured in the presence of a high concentration of a known 5-HT2A antagonist (e.g., 10 µM ketanserin).

-

The reaction is typically incubated for 60 minutes at room temperature.

3. Filtration and Counting:

-

The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound from the free radioligand.

-

The filters are washed with ice-cold buffer to remove any unbound radioligand.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

4. Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Serotonin-Induced Platelet Aggregation Assay

This functional assay measures the ability of a compound to inhibit platelet aggregation induced by serotonin.

1. Platelet-Rich Plasma (PRP) Preparation:

-

Whole blood is collected from healthy human donors into tubes containing an anticoagulant (e.g., sodium citrate).

-

The blood is centrifuged at a low speed to separate the PRP (supernatant) from red and white blood cells.

2. Aggregation Measurement:

-

Platelet aggregation is measured using a platelet aggregometer, which records changes in light transmission through the PRP sample as platelets aggregate.

-

A baseline light transmission is established with PRP.

-

The test compound (this compound) or vehicle is pre-incubated with the PRP.

-

Aggregation is initiated by adding a sub-maximal concentration of serotonin, often in combination with another weak agonist like ADP to potentiate the response.

-

The change in light transmission is recorded over time, and the maximum aggregation is determined.

3. Data Analysis:

-

The inhibitory effect of the test compound is expressed as a percentage of the control aggregation (vehicle-treated).

-

An IC50 value (the concentration of the compound that inhibits 50% of the serotonin-induced aggregation) can be determined by testing a range of compound concentrations.

Rat Caudal Artery Contraction Assay and Schild Analysis

This ex vivo assay is used to determine the potency and mechanism of antagonism (competitive vs. non-competitive) of a compound on vascular smooth muscle contraction.

1. Tissue Preparation:

-

The ventral caudal artery is dissected from a rat and placed in a physiological salt solution (e.g., Krebs-Henseleit solution) gassed with 95% O2 / 5% CO2.

-

The artery is cut into rings, and the endothelium may be removed by gentle rubbing.

-

The arterial rings are mounted in an organ bath containing the physiological salt solution and connected to an isometric force transducer to record changes in tension.

2. Contraction Measurement and Schild Analysis:

-

After an equilibration period, a cumulative concentration-response curve to serotonin is generated to establish a control response.

-

The tissues are then washed and incubated with a fixed concentration of the antagonist (this compound) for a set period.

-

A second cumulative concentration-response curve to serotonin is then generated in the presence of the antagonist.

-

This process is repeated with several different concentrations of the antagonist.

3. Data Analysis:

-

The concentration-response curves for serotonin in the presence of the antagonist should show a parallel rightward shift if the antagonism is competitive.

-

The dose ratio (the ratio of the EC50 of serotonin in the presence and absence of the antagonist) is calculated for each antagonist concentration.

-

A Schild plot is constructed by plotting the log (dose ratio - 1) against the log of the antagonist concentration.

-

For a competitive antagonist, the slope of the Schild plot should be close to 1.0. The x-intercept of the regression line provides the pA2 value, which is the negative logarithm of the antagonist concentration that produces a dose ratio of 2.

Pharmacological Effects and Therapeutic Potential

The potent and selective 5-HT2A receptor antagonism of this compound translates into distinct pharmacological effects observed in both in vitro and in vivo models. These effects highlight its potential therapeutic applications.

-

Anti-platelet Aggregation: this compound effectively inhibits serotonin-induced platelet aggregation.[2] This suggests a potential role in the treatment or prevention of thrombotic disorders where serotonin plays a pro-thrombotic role.

-

Vasodilation: By blocking serotonin-induced vasoconstriction, this compound can lead to vasodilation. This effect has been demonstrated by the attenuation of pressor responses to 5-HT in vivo.[2] This property could be beneficial in conditions characterized by excessive vasoconstriction.

-

Potential in Pancreatitis: Preclinical studies have shown that this compound and its prodrug R-102444 can inhibit the progression of experimental acute and chronic pancreatitis, suggesting an involvement of 5-HT2A receptors in the pathophysiology of this disease.

Conclusion

This compound is a well-characterized, potent, and selective 5-HT2A receptor antagonist. Its distinct pharmacological profile, elucidated through a range of in vitro and in vivo studies, demonstrates clear potential for therapeutic development in cardiovascular and other diseases where 5-HT2A receptor signaling is implicated. This technical guide provides a foundational understanding of this compound for the scientific community, encouraging further investigation into its therapeutic applications.

References

- 1. Effects of nicorandil on sympathetic neurotransmission in rat caudal artery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Glucagon-like peptide-1 and its analogues act in the dorsal raphe and modulate central serotonin to reduce appetite and body weight - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. scielo.br [scielo.br]

- 5. In vitro dose response to different GPIIb/IIIa-antagonists: inter-laboratory comparison of various platelet function tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Binding of a radioiodinated 13-azapinane thromboxane antagonist to platelets: correlation with antiaggregatory activity in different species - PMC [pmc.ncbi.nlm.nih.gov]

R-96544: A Technical Overview of a Potent and Selective 5-HT2A Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of R-96544, the active metabolite of the novel 5-hydroxytryptamine 2A (5-HT2A) receptor antagonist, R-102444. This compound has demonstrated potent, competitive, and selective antagonism of the 5-HT2A receptor, suggesting its potential therapeutic utility in conditions where serotonin-induced platelet aggregation and other 5-HT2A-mediated effects are implicated.

Core Pharmacology and Mechanism of Action

R-102444 is a prodrug that undergoes metabolism to its active form, this compound ((2R,4R)-4-hydroxy-2-[2-[2-[2-(3-methoxy)phenyl]ethyl]phenoxy]ethyl-1-methylpyrrolidine hydrochloride).[1] While R-102444 is inactive in in vitro assays, its oral administration leads to significant in vivo effects due to its conversion to this compound.[1]

This compound exerts its pharmacological effects by competitively binding to 5-HT2A receptors. This is evidenced by its ability to cause a parallel rightward shift in the concentration-response curves for serotonin (B10506) in isolated rat caudal artery preparations, with a pA2 value of 10.4 and a slope near unity (1.04).[1] This high pA2 value indicates a very high affinity of the antagonist for the receptor. The compound shows marked selectivity for the 5-HT2A receptor over other serotonin receptor subtypes (5-HT1, 5-HT3, 5-HT2B), as well as α1-adrenergic, D2 dopamine, and β-adrenergic receptors.[1][2]

The primary downstream effect of this compound's antagonism of the 5-HT2A receptor is the inhibition of serotonin-induced platelet aggregation.[1] It effectively inhibits platelet aggregation induced by serotonin alone or in combination with ADP in platelets from various species, including humans.[1]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound and its prodrug, R-102444.

Table 1: Receptor Binding Affinity and Potency of this compound

| Parameter | Value | Receptor/System | Source |

| pA2 | 10.4 | 5-HT2A Receptor (Rat Caudal Artery) | [1] |

| Ki | 1.6 nM | 5-HT2A Receptor | [2] |

| IC50 | 2.2 nM | 5-HT2 Receptor | [2] |

| IC50 | 310 nM | α1-adrenergic Receptor | [2] |

| IC50 | 2400 nM | D2 Dopamine Receptor | [2] |

| IC50 | 3700 nM | 5-HT1 Receptor | [2] |

| IC50 | > 5000 nM | 5-HT3 Receptor | [2] |

| IC50 | > 5000 nM | β-adrenergic Receptor | [2] |

Table 2: In Vivo and Ex Vivo Efficacy of this compound and R-102444

| Compound | Administration Route | Dose Range | Model | Effect | Source |

| R-102444 | Oral (p.o.) | 10 - 100 mg/kg | Rat Acute Pancreatitis (caerulein-induced) | Dose-dependent reduction in serum amylase and lipase | [3] |

| R-102444 | Oral (p.o.) | 0.3 - 10 mg/kg | Rat Acute Pancreatitis (duct ligation) | Dose-dependent reduction in serum amylase and lipase | [3] |

| This compound | Subcutaneous (s.c.) | 10 - 100 mg/kg, bid | Mouse Acute Pancreatitis (CDE diet) | Reduction in serum amylase; attenuation of pancreatic necrosis, inflammation, and vacuolization | [3] |

| R-102444 | Oral (p.o.) | Not specified | Rats | Significant inhibition of ex vivo platelet aggregation | [1] |

| This compound | Intravenous (i.v.) | Not specified | Rabbits | Significant inhibition of ex vivo platelet aggregation | [1] |

| This compound | Intravenous (i.v.) | Not specified | Anesthetized SHRs | Attenuation of pressor responses to 5-HT | [1] |

Experimental Protocols

The following are summaries of the key experimental methodologies used to characterize this compound.

In Vitro Platelet Aggregation Assay

-

Objective: To determine the direct effect of this compound on platelet aggregation.

-

Methodology:

-

Platelet-rich plasma (PRP) was prepared from blood samples collected from various species (humans, monkeys, cats, rabbits, rats, and mice).

-

Platelet aggregation was induced by adding serotonin (5-HT) alone or in combination with ADP.

-

This compound was added at various concentrations to the PRP before the addition of the aggregating agents.

-

Platelet aggregation was measured using an aggregometer to determine the concentration-dependent inhibitory effect of this compound.

-

For comparison, the same assay was performed with R-102444, sarpogrelate, and its active metabolite, M-1.[1]

-

Ex Vivo Platelet Aggregation Assay

-

Objective: To assess the in vivo efficacy of R-102444 and this compound on platelet aggregation after administration.

-

Methodology:

-

R-102444 was administered orally to rats.[1]

-

This compound was administered intravenously to rabbits.[1]

-

At various time points after administration, blood samples were collected to prepare PRP.

-

Platelet aggregation was induced in the collected PRP using 5-HT combined with epinephrine.

-

The degree of aggregation was measured to determine the inhibitory effect of the administered compounds.

-

Receptor Binding Assay

-

Objective: To determine the binding affinity and selectivity of this compound for 5-HT2A receptors.

-

Methodology:

-

Cat platelet membranes, which are rich in 5-HT2A receptors, were used.

-

The assay was performed using [3H]ketanserin, a radiolabeled ligand that binds to 5-HT2A receptors.

-

Increasing concentrations of this compound were incubated with the platelet membranes and [3H]ketanserin.

-

The amount of bound radioactivity was measured to determine the displacement of [3H]ketanserin by this compound, from which the inhibitory constant (Ki) was calculated.[1]

-

The effect of this compound on non-serotonergic [3H]ketanserin-binding sites was also assessed.[1]

-

Rat Caudal Artery Contraction Assay

-

Objective: To characterize the nature of the antagonism of this compound at the 5-HT2A receptor.

-

Methodology:

-

Rings of rat caudal artery were mounted in an organ bath.

-

Cumulative concentration-response curves for 5-HT-induced contraction were obtained in the absence and presence of various concentrations of this compound.

-

The parallel shift in the concentration-response curves was analyzed using a Schild plot.

-

The pA2 value, a measure of the affinity of a competitive antagonist, was determined from the Schild plot analysis.[1]

-

Visualizations

Metabolic Conversion of R-102444 to this compound

Caption: Metabolic activation of the prodrug R-102444 to its active form, this compound.

5-HT2A Receptor Signaling and Antagonism by this compound

Caption: this compound competitively antagonizes the 5-HT2A receptor, blocking serotonin-mediated signaling.

Experimental Workflow for this compound Characterization

Caption: A logical workflow for the pharmacological evaluation of this compound.

Conclusion

This compound is a potent, competitive, and selective 5-HT2A receptor antagonist that is the active metabolite of the orally available prodrug R-102444. Its high affinity for the 5-HT2A receptor translates to effective inhibition of serotonin-induced platelet aggregation and other 5-HT2A-mediated physiological responses. The data presented in this guide underscore the potential of this compound as a valuable research tool for investigating the roles of the 5-HT2A receptor and as a lead compound for the development of therapeutics targeting serotonin-related pathologies. Further research, including clinical trials, would be necessary to establish its safety and efficacy in humans.

References

- 1. Pharmacological profiles of this compound, the active form of a novel 5-HT2A receptor antagonist R-102444 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound hydrochloride | 5-HT2A Receptors | Tocris Bioscience [tocris.com]

- 3. Effects of R-102444 and its active metabolite this compound, selective 5-HT2A receptor antagonists, on experimental acute and chronic pancreatitis: Additional evidence for possible involvement of 5-HT2A receptors in the development of experimental pancreatitis [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacological Profile of R-96544

A Potent and Selective 5-HT2A Receptor Antagonist

This technical guide provides a comprehensive overview of the pharmacological properties of R-96544, the active metabolite of the prodrug R-102444. This compound is a potent, competitive, and selective antagonist of the 5-hydroxytryptamine 2A (5-HT2A) receptor. This document details its binding affinity, in vitro and in vivo functional activity, and the experimental methodologies used for its characterization, targeting researchers, scientists, and professionals in drug development.

Mechanism of Action

This compound exerts its pharmacological effects by competitively blocking the 5-HT2A receptor. This prevents the endogenous ligand, serotonin (B10506) (5-HT), from binding to and activating the receptor, thereby inhibiting downstream signaling pathways. The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to various cellular responses. This compound, by blocking the initial receptor activation, prevents these downstream events.

Binding Profile

This compound demonstrates high affinity and selectivity for the 5-HT2A receptor. Binding studies have quantified its affinity for the target receptor and a panel of other receptors to establish its selectivity profile.

| Receptor | Ki (nM) | IC50 (nM) | Species | Tissue/System | Reference |

| 5-HT2A | 1.6 | 2.2 | Cat | Platelet Membranes | [1] |

| α1-adrenergic | 310 | ||||

| D2 dopamine | 2400 | ||||

| 5-HT1 | 3700 | ||||

| 5-HT3 | >5000 | ||||

| β-adrenergic | >5000 | [2] |

In Vitro Pharmacology

The functional antagonist activity of this compound has been demonstrated in a variety of in vitro assays, including platelet aggregation and smooth muscle contraction studies.

Inhibition of Platelet Aggregation

This compound produces a concentration-dependent inhibition of platelet aggregation induced by serotonin (5-HT), both alone and in combination with ADP. This effect has been observed in platelets from multiple species, including humans, monkeys, cats, rabbits, rats, and mice[3].

Antagonism of Vascular and Tracheal Smooth Muscle Contraction

This compound effectively inhibits 5-HT2A receptor-mediated contraction of vascular and tracheal smooth muscle. In studies using rat caudal artery, this compound caused a parallel rightward shift in the concentration-response curve for 5-HT, which is characteristic of competitive antagonism[3]. Schild plot analysis of this data yielded a pA2 value of 10.4 with a slope close to unity (1.04), further confirming its competitive antagonist nature at the 5-HT2A receptor[3]. Additionally, this compound inhibited 5-HT2A receptor-mediated contraction of guinea pig trachea[3].

Selectivity in Functional Assays

The selectivity of this compound is further supported by its lack of effect on contractions mediated by other 5-HT receptor subtypes. It did not inhibit 5-HT3 receptor-mediated contraction of the guinea pig ileum or 5-HT2B receptor-mediated contraction of the rat fundus preparation[3].

In Vivo Pharmacology

In vivo studies have confirmed the potent and selective 5-HT2A antagonistic activity of this compound, as well as the efficacy of its prodrug, R-102444, upon oral administration.

Inhibition of 5-HT-Induced Pressor Responses

Intravenous administration of this compound in anesthetized, ganglion-blocked spontaneously hypertensive rats attenuated the pressor responses evoked by 5-HT[3]. Importantly, it did not affect the pressor responses induced by phenylephrine (B352888) or angiotensin II, demonstrating its selectivity in vivo[3].

Ex Vivo Platelet Aggregation

Following intravenous administration of this compound to rabbits, a significant inhibition of ex vivo platelet aggregation induced by 5-HT combined with epinephrine (B1671497) was observed[3]. Furthermore, oral administration of the prodrug R-102444 to rats also resulted in a marked and sustained inhibition of ex vivo platelet aggregation[3][4].

Efficacy in Models of Peripheral Vascular Disease

The oral administration of R-102444 has shown significant preventative effects in rat models of peripheral vascular disease, including those induced by lauric acid and by ergotamine plus epinephrine[4]. These findings suggest a therapeutic potential for targeting the 5-HT2A receptor in such conditions.

Effects in Pancreatitis Models

Both R-102444 and this compound have demonstrated protective effects in experimental models of acute and chronic pancreatitis. Oral administration of R-102444 reduced serum amylase and lipase (B570770) activities in rat models of acute pancreatitis[5]. Subcutaneous administration of this compound in a mouse model of acute pancreatitis attenuated pancreatic necrosis, inflammation, and vacuolization[5]. In a model of chronic pancreatitis, dietary administration of R-102444 suppressed parenchymal destruction and pancreatic atrophy[5].

Experimental Protocols

Radioligand Binding Assay

-

Tissue Preparation: Platelet membranes were prepared from cat blood.

-

Radioligand: [3H]ketanserin was used as the radioligand for the 5-HT2A receptor.

-

Assay Conditions: The binding assay was performed in a buffer solution containing the platelet membranes, [3H]ketanserin, and varying concentrations of this compound. Non-specific binding was determined in the presence of an excess of a non-labeled 5-HT2A antagonist.

-

Incubation and Termination: The mixture was incubated to allow for binding equilibrium. The reaction was terminated by rapid filtration through glass fiber filters to separate bound and free radioligand.

-

Data Analysis: The radioactivity retained on the filters was measured by liquid scintillation counting. The Ki value was calculated from the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Platelet Aggregation Assay

-

Platelet Preparation: Platelet-rich plasma (PRP) was obtained by centrifugation of whole blood collected from various species.

-

Agonists: Serotonin (5-HT) alone or in combination with ADP was used to induce platelet aggregation.

-

Procedure: PRP was pre-incubated with various concentrations of this compound or vehicle. Platelet aggregation was then initiated by the addition of the agonist and monitored using an aggregometer, which measures changes in light transmission through the PRP suspension.

-

Data Analysis: The inhibitory effect of this compound was expressed as the concentration required to inhibit 50% of the maximal aggregation (IC50).

Isolated Tissue (Vascular and Tracheal Smooth Muscle) Contraction Assay

-

Tissue Preparation: Rings of rat caudal artery or guinea pig trachea were dissected and mounted in organ baths containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture.

-

Procedure: The tissues were allowed to equilibrate under a resting tension. Cumulative concentration-response curves to 5-HT were then constructed in the absence and presence of increasing concentrations of this compound.

-

Data Analysis: The antagonistic effect of this compound was quantified by determining the pA2 value from a Schild plot. The pA2 is the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve.

In Vivo Pressor Response Model

-

Animal Model: Anesthetized, spontaneously hypertensive rats were used. Ganglionic blockade was induced to eliminate reflex cardiovascular changes.

-

Procedure: The pressor agents (5-HT, phenylephrine, or angiotensin II) were administered intravenously before and after the intravenous administration of this compound.

-

Measurement: Arterial blood pressure was continuously monitored.

-

Data Analysis: The inhibitory effect of this compound was determined by comparing the pressor responses to the agonists before and after its administration.

Signaling Pathway and Experimental Workflow Diagrams

Caption: Mechanism of action of this compound as a competitive antagonist at the 5-HT2A receptor.

Caption: Workflow for the radioligand binding assay to determine the affinity of this compound.

References

- 1. rndsystems.com [rndsystems.com]

- 2. This compound hydrochloride | 5-HT2A Receptors | Tocris Bioscience [tocris.com]

- 3. Pharmacological profiles of this compound, the active form of a novel 5-HT2A receptor antagonist R-102444 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of R-102444, an orally active 5-HT2A receptor antagonist, in rat models of peripheral vascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of R-102444 and its active metabolite this compound, selective 5-HT2A receptor antagonists, on experimental acute and chronic pancreatitis: Additional evidence for possible involvement of 5-HT2A receptors in the development of experimental pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

R-96544: A Technical Guide to its Serotonin Receptor Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

R-96544 is the active metabolite of the prodrug R-102444 and is characterized as a potent and selective antagonist of the serotonin (B10506) 2A (5-HT2A) receptor. Its high affinity and competitive nature at this receptor subtype underpin its pharmacological effects, primarily the inhibition of serotonin-induced platelet aggregation and vasoconstriction. This technical guide provides a comprehensive overview of the serotonin receptor selectivity of this compound, detailing its binding affinities, functional activities, the experimental protocols used for its characterization, and the associated signaling pathways.

Quantitative Receptor Binding and Functional Activity

The selectivity of this compound for the 5-HT2A receptor has been determined through a series of in vitro binding and functional assays. The following tables summarize the key quantitative data, offering a clear comparison of its activity across various serotonin and other neurotransmitter receptors.

Table 1: Receptor Binding Affinity of this compound

| Receptor | Ligand | Ki (nM) |

| 5-HT2A | [3H]ketanserin | 1.6 |

Table 2: Functional Inhibitory Activity of this compound

| Receptor/Assay | IC50 (nM) |

| 5-HT2 | 2.2 |

| α1-adrenergic | 310 |

| D2 dopamine | 2400 |

| 5-HT1-like | 3700 |

| 5-HT3 | > 5000 |

| β-adrenergic | > 5000 |

Table 3: Functional Antagonism of this compound

| Tissue Preparation | Agonist | Receptor | pA2 Value |

| Rat Caudal Artery | Serotonin | 5-HT2A | 10.4 |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the characterization of this compound.

Radioligand Binding Assay for 5-HT2A Receptor

This protocol outlines the determination of the binding affinity (Ki) of this compound for the 5-HT2A receptor using [3H]ketanserin as the radioligand.

1. Membrane Preparation:

-

Frontal cortices from male Sprague-Dawley rats are dissected on ice.

-

The tissue is homogenized in 20 volumes of ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

The homogenate is centrifuged at 48,000 x g for 15 minutes at 4°C.

-

The resulting pellet is resuspended in fresh buffer and incubated at 37°C for 10 minutes to remove endogenous serotonin.

-

Following incubation, the suspension is centrifuged again under the same conditions.

-

The final pellet is resuspended in assay buffer (50 mM Tris-HCl, pH 7.4) to a protein concentration of approximately 200 µg/mL.

2. Binding Assay:

-

The assay is performed in a final volume of 250 µL in 96-well plates.

-

Each well contains:

-

50 µL of membrane preparation (approximately 10 µg of protein).

-

50 µL of [3H]ketanserin (final concentration of ~1 nM).

-

50 µL of various concentrations of this compound or vehicle.

-

For non-specific binding determination, 1 µM of unlabeled ketanserin (B1673593) is used.

-

-

The plates are incubated at 37°C for 20 minutes.

-

The incubation is terminated by rapid filtration through GF/B glass fiber filters (presoaked in 0.5% polyethyleneimine) using a cell harvester.

-

The filters are washed three times with 3 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

The filters are dried, and radioactivity is quantified by liquid scintillation counting.

3. Data Analysis:

-

The IC50 value is determined by non-linear regression analysis of the competition binding data.

-

The Ki value is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Figure 1. Workflow for 5-HT2A receptor radioligand binding assay.

Serotonin-Induced Platelet Aggregation Assay

This protocol details the method for assessing the inhibitory effect of this compound on serotonin-induced platelet aggregation in human platelet-rich plasma (PRP).

1. Preparation of Platelet-Rich Plasma (PRP):

-

Whole blood is collected from healthy human volunteers into tubes containing 3.8% sodium citrate.

-

The blood is centrifuged at 150 x g for 15 minutes at room temperature to obtain PRP.

-

The PRP is carefully collected, and the remaining blood is centrifuged at 1500 x g for 10 minutes to obtain platelet-poor plasma (PPP), which is used as a reference.

2. Aggregation Measurement:

-

Platelet aggregation is measured using a light-transmission aggregometer.

-

PRP (200 µL) is pre-incubated with various concentrations of this compound or vehicle for 5 minutes at 37°C in the aggregometer cuvette with continuous stirring.

-

Aggregation is induced by adding a submaximal concentration of serotonin (e.g., 1-2 µM).

-

The change in light transmission is recorded for at least 5 minutes.

3. Data Analysis:

-

The maximum aggregation response is determined for each concentration of this compound.

-

The IC50 value, the concentration of this compound that inhibits the serotonin-induced aggregation by 50%, is calculated from the concentration-response curve.

Figure 2. Workflow for serotonin-induced platelet aggregation assay.

Isolated Rat Caudal Artery Contraction Assay and Schild Analysis

This protocol describes the functional antagonism of this compound at the 5-HT2A receptor in an isolated tissue preparation and the subsequent Schild analysis to determine the pA2 value.

1. Tissue Preparation:

-

The ventral caudal artery is dissected from a male Wistar rat and placed in Krebs-Henseleit solution.

-

The artery is cut into rings of 2-3 mm in length.

-

The rings are mounted in a 10 mL organ bath containing Krebs-Henseleit solution, maintained at 37°C, and continuously gassed with 95% O2 / 5% CO2.

-

The rings are placed under an initial tension of 1.0 g and allowed to equilibrate for at least 60 minutes.

2. Functional Assay:

-

A cumulative concentration-response curve to serotonin is generated by adding increasing concentrations of serotonin to the organ bath.

-

The tissue is washed, and after a 30-minute re-equilibration period, a single concentration of this compound is added and allowed to incubate for 30 minutes.

-

A second cumulative concentration-response curve to serotonin is then obtained in the presence of this compound.

-

This process is repeated for several different concentrations of this compound.

3. Schild Analysis:

-

The dose ratio (DR) is calculated for each concentration of this compound by dividing the EC50 of serotonin in the presence of the antagonist by the EC50 of serotonin in the absence of the antagonist.

-

A Schild plot is constructed by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound on the x-axis.

-

The pA2 value is determined as the x-intercept of the linear regression line of the Schild plot. A slope not significantly different from unity is indicative of competitive antagonism.

Figure 3. Workflow for isolated tissue assay and Schild analysis.

Signaling Pathways

This compound exerts its antagonist effects by blocking the 5-HT2A receptor, which is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit.

5-HT2A Receptor Signaling Pathway

Upon activation by an agonist like serotonin, the 5-HT2A receptor undergoes a conformational change, leading to the activation of the Gq protein. The activated Gq protein, in turn, stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC). These downstream signaling events lead to various cellular responses, including smooth muscle contraction and platelet aggregation. As a competitive antagonist, this compound binds to the 5-HT2A receptor and prevents this signaling cascade from being initiated by serotonin.

Figure 4. 5-HT2A receptor Gq signaling pathway.

Conclusion

This compound is a highly potent and selective 5-HT2A receptor antagonist. Its selectivity is demonstrated by its significantly higher affinity for the 5-HT2A receptor compared to other serotonin receptor subtypes and other major neurotransmitter receptors. Functional assays confirm its competitive antagonism at the 5-HT2A receptor, effectively blocking serotonin-mediated physiological responses. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide offer a comprehensive resource for researchers and professionals in the field of drug development and pharmacology.

R-96544: A Technical Overview of a Potent and Selective 5-HT2A Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical overview of R-96544, the active metabolite of the prodrug R-102444. This compound is a potent, competitive, and selective antagonist of the serotonin (B10506) 2A (5-HT2A) receptor. This guide synthesizes the available preclinical data on this compound, covering its discovery, mechanism of action, and pharmacological effects. Quantitative data are presented in structured tables for clarity, and key biological pathways and experimental workflows are visualized using diagrams. This document is intended to be a comprehensive resource for researchers and professionals involved in drug discovery and development.

Introduction and Discovery

This compound, with the chemical name (2R,4R)-4-hydroxy-2-[2-[2-[2-(3-methoxy)phenyl]ethyl]phenoxy]ethyl-1-methylpyrrolidine hydrochloride, was identified as the active form of the novel 5-HT2A receptor antagonist, R-102444 ((2R,4R)-4-lauroyloxy-2-[2-[2-[2-(3-methoxy)phenyl]ethyl]phenoxy]ethyl-1-methylpyrrolidine hydrochloride)[1]. Developed by Sankyo Company Limited, R-102444 was designed as a prodrug to improve oral bioavailability, which is then metabolized in vivo to the active compound, this compound. The primary therapeutic rationale for the development of a potent 5-HT2A antagonist lies in its potential to modulate serotonin-mediated physiological and pathological processes, particularly in the contexts of platelet aggregation, peripheral vascular disease, and pancreatitis[1][2][3].

The discovery of this compound stemmed from a research program focused on identifying novel compounds with high affinity and selectivity for the 5-HT2A receptor. Early in vitro studies demonstrated that while R-102444 was inactive, its hydrolyzed form, this compound, exhibited potent antagonistic activity, confirming the prodrug-active metabolite relationship[1].

Caption: Logical relationship of the prodrug R-102444 to its active metabolite this compound.

Mechanism of Action

This compound functions as a competitive antagonist at the 5-HT2A receptor. This has been demonstrated through in vitro binding assays and functional studies.

A binding study utilizing cat platelet membranes revealed that this compound has a high affinity for 5-HT2A receptors[1]. Further characterization of its antagonistic properties was conducted through Schild plot analysis in rat caudal artery contraction assays. The analysis yielded a pA2 value of 10.4 with a slope close to unity (1.04), which is indicative of competitive antagonism[1].

The selectivity of this compound for the 5-HT2A receptor over other serotonin receptor subtypes and other receptor families is a key feature of its pharmacological profile. It has been shown to be highly selective for 5-HT2A receptors over 5-HT2B and 5-HT3 receptors[1].

Caption: Simplified signaling pathway of the 5-HT2A receptor and the antagonistic action of this compound.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound, providing a comparative view of its binding affinity and potency.

Table 1: Receptor Binding Affinities of this compound

| Receptor | Ki (nM) |

| 5-HT2A | 1.6 |

Table 2: In Vitro Potency (IC50) of this compound at Various Receptors

| Receptor/Target | IC50 (nM) |

| 5-HT2 | 2.2 |

| α1-adrenergic | 310 |

| D2 dopamine | 2400 |

| 5-HT1 | 3700 |

| 5-HT3 | > 5000 |

| β-adrenergic | > 5000 |

Preclinical Efficacy

The preclinical efficacy of this compound and its prodrug R-102444 has been evaluated in several animal models, demonstrating potential therapeutic applications.

Antiplatelet Activity

This compound demonstrated concentration-dependent inhibition of platelet aggregation induced by serotonin, both alone and in combination with ADP, in platelets from various species including humans, monkeys, cats, rabbits, rats, and mice[1]. Intravenous administration of this compound in rabbits led to a significant inhibition of ex vivo platelet aggregation[1]. Importantly, oral administration of the prodrug R-102444 to rats also resulted in significant ex vivo antiplatelet effects, highlighting its in vivo conversion to the active this compound[1].

Peripheral Vascular Disease Models

In a rat model of peripheral vascular disease induced by lauric acid, oral administration of R-102444 (1 mg/kg/day) significantly prevented the progression of vascular lesions[3]. Furthermore, in a rat model of ergotamine- and epinephrine-induced tail gangrene, R-102444 treatment provided dose-dependent protection[3].

Pancreatitis Models

The therapeutic potential of this compound and R-102444 has also been investigated in experimental models of pancreatitis. In rat models of acute pancreatitis induced by caerulein (B1668201) or pancreatic duct ligation, oral R-102444 dose-dependently reduced serum amylase and lipase (B570770) activities[2]. In a mouse model of diet-induced acute pancreatitis, subcutaneous administration of this compound attenuated pancreatic necrosis, inflammation, and vacuolization[2]. In a chronic model using Wistar Bonn/Kobori rats, dietary administration of R-102444 suppressed the destruction of pancreatic parenchyma and inhibited pancreatic atrophy[2].

Experimental Protocols

Detailed experimental protocols are essential for the replication and extension of scientific findings. The following outlines the methodologies for the key experiments cited in this guide.

Note: The full, detailed step-by-step protocols for the chemical synthesis of this compound and the specific experimental procedures for the in vitro and in vivo studies are pending the acquisition of the full-text publications of Tanaka et al., 2000, Chem. Pharm. Bull., 48, 1729 and Ogawa et al., 2002, Eur. J. Pharmacol., 457, 107-14.

Chemical Synthesis of this compound

(Detailed synthesis protocol to be inserted upon retrieval of the full-text article.)

In Vitro Platelet Aggregation Assay

(Detailed protocol to be inserted upon retrieval of the full-text article.)

A general workflow for such an assay is depicted below:

Caption: General experimental workflow for an in vitro platelet aggregation assay.

Rat Caudal Artery Contraction Assay

(Detailed protocol to be inserted upon retrieval of the full-text article.)

Receptor Binding Assays

(Detailed protocol to be inserted upon retrieval of the full-text article.)

Pharmacokinetics and Clinical Development

Furthermore, a thorough search of clinical trial registries and published literature did not yield any information on clinical trials for R-102444 or this compound. This suggests that the development of this compound may not have progressed to the clinical stage or was discontinued.

Conclusion

This compound is a potent and selective 5-HT2A receptor antagonist with demonstrated efficacy in preclinical models of thrombosis, peripheral vascular disease, and pancreatitis. Its discovery as the active metabolite of the orally bioavailable prodrug R-102444 represents a sound drug design strategy. The available quantitative data underscore its high affinity and selectivity for the 5-HT2A receptor. While the preclinical profile of this compound is promising, the lack of publicly available information on its pharmacokinetics and clinical development status makes it difficult to ascertain its ultimate therapeutic potential. Further research and disclosure of more detailed experimental and clinical data would be necessary for a complete evaluation.

References

R-96544: A Technical Guide for Neuroscience Research

Disclaimer: Current research on R-96544 has predominantly focused on its pharmacological effects on platelet aggregation and in models of pancreatitis. Its direct application and experimental validation in the field of neuroscience are not extensively documented in publicly available literature. This guide provides a comprehensive overview of its established mechanism of action as a potent 5-HT2A receptor antagonist and explores its potential applications in neuroscience research based on the known roles of this receptor in the central nervous system.

Executive Summary

This compound is the active metabolite of the prodrug R-102444 and functions as a potent, competitive, and highly selective antagonist of the 5-hydroxytryptamine 2A (5-HT2A) receptor.[1][[“]] Its high affinity and selectivity for the 5-HT2A receptor make it a valuable tool for investigating the physiological and pathological roles of this receptor. While existing studies have centered on its antiplatelet and anti-pancreatitis effects, the critical role of 5-HT2A receptors in modulating mood, cognition, and perception suggests a significant potential for this compound as a research tool in neuroscience. This document outlines the known pharmacological properties of this compound, details established experimental protocols from non-neuroscience fields that can be adapted, and presents potential signaling pathways and experimental workflows relevant to neuroscience research.

Core Mechanism of Action

This compound is a competitive antagonist at the 5-HT2A receptor.[1] This means it binds to the same site as the endogenous ligand, serotonin (B10506) (5-HT), but does not activate the receptor. By occupying the binding site, it prevents serotonin from eliciting its downstream effects. The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades.

Signaling Pathway of 5-HT2A Receptor Antagonism by this compound

Caption: Antagonistic action of this compound at the 5-HT2A receptor, blocking serotonin-induced signaling.

Quantitative Data

The following tables summarize the key quantitative findings from pharmacological studies of this compound.

Receptor Binding and Activity

| Parameter | Value | Species | Assay | Reference |

| pA2 | 10.4 | Rat | Caudal Artery Contraction | [1] |

| Receptor Affinity | High | Cat | [3H]ketanserin Binding | [1] |

In Vivo Efficacy in Pancreatitis Models

| Model | Compound | Dose Range | Route | Effect | Reference |

| Caerulein-induced acute pancreatitis | R-102444 | 10-100 mg/kg | p.o. | Reduced serum amylase and lipase | [3] |

| Pancreatic duct ligation-induced acute pancreatitis | R-102444 | 0.3-10 mg/kg | p.o. | Reduced serum amylase and lipase | [3] |

| Choline-deficient, ethionine-supplemented diet-induced acute pancreatitis | This compound | 10-100 mg/kg | s.c. (bid) | Reduced serum amylase, attenuated pancreatic necrosis, inflammation, and vacuolization | [3] |

| Wistar Bonn/Kobori rat model of chronic pancreatitis | R-102444 | 0.017% and 0.17% in diet | p.o. | Suppressed parenchymal destruction and adipose tissue replacement | [3] |

Experimental Protocols

While specific neuroscience protocols for this compound are not available, the following methodologies from existing research can be adapted.

Radioligand Binding Assay (Adapted)

This protocol is based on the [3H]ketanserin binding study mentioned for cat platelets and can be adapted for brain tissue.[1]

-

Tissue Preparation:

-

Homogenize brain tissue (e.g., cortex, hippocampus) in ice-cold 50 mM Tris-HCl buffer.

-

Centrifuge at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet by resuspension and centrifugation.

-

Resuspend the final pellet in assay buffer.

-

-

Binding Reaction:

-

Incubate brain membranes with a fixed concentration of [3H]ketanserin (a 5-HT2A antagonist radioligand).

-

Add increasing concentrations of this compound to compete for binding.

-

Incubate at room temperature for a defined period.

-

-

Detection and Analysis:

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound and free radioligand.

-

Wash the filters with ice-cold buffer.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Analyze the data to determine the inhibition constant (Ki) of this compound.

-

In Vitro Functional Assay: Calcium Imaging (Hypothetical Neuroscience Application)

This protocol is a hypothetical adaptation to assess the functional antagonism of this compound in a neuronal context.

-

Cell Culture:

-

Culture primary neurons or a neuronal cell line endogenously or exogenously expressing 5-HT2A receptors.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

-

Assay Performance:

-

Pre-incubate the cells with varying concentrations of this compound.

-

Establish a baseline fluorescence reading.

-

Stimulate the cells with a known 5-HT2A agonist (e.g., serotonin).

-

Record the change in fluorescence, which corresponds to intracellular calcium mobilization.

-

-

Data Analysis:

-

Quantify the agonist-induced calcium response in the presence and absence of this compound.

-

Generate concentration-response curves to determine the IC50 of this compound.

-

Potential Neuroscience Research Applications and Experimental Workflow

Given the high density of 5-HT2A receptors in brain regions associated with learning, memory, and mood, this compound could be a valuable tool to investigate:

-

Cognitive Function: The role of 5-HT2A receptors in learning and memory.

-

Psychiatric Disorders: The pathophysiology of conditions like schizophrenia and depression where 5-HT2A receptor dysfunction is implicated.

-

Psychedelic Research: As a selective antagonist to block the effects of 5-HT2A agonists (psychedelics) and dissect their mechanism of action.

Proposed Experimental Workflow for Behavioral Studies

Caption: A potential workflow for investigating the effects of this compound on behavior in animal models.

Conclusion

This compound is a potent and selective 5-HT2A receptor antagonist with a well-characterized pharmacological profile in peripheral systems. While direct neuroscience research is currently limited, its mechanism of action strongly suggests its utility as a research tool to probe the function of 5-HT2A receptors in the central nervous system. The experimental protocols and workflows outlined in this guide provide a framework for researchers to adapt existing methodologies and explore the potential of this compound in advancing our understanding of neurological and psychiatric disorders.

References

- 1. Pharmacological profiles of this compound, the active form of a novel 5-HT2A receptor antagonist R-102444 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. consensus.app [consensus.app]

- 3. Effects of R-102444 and its active metabolite this compound, selective 5-HT2A receptor antagonists, on experimental acute and chronic pancreatitis: Additional evidence for possible involvement of 5-HT2A receptors in the development of experimental pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

R-96544 in Thrombosis Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

R-96544, the active metabolite of the prodrug R-102444, is a potent and highly selective competitive antagonist of the serotonin (B10506) 2A (5-HT2A) receptor. Serotonin, released from activated platelets, plays a significant role in amplifying platelet aggregation and promoting thrombus formation. By blocking the 5-HT2A receptor, this compound effectively inhibits these processes, demonstrating significant antiplatelet and potential antithrombotic activity. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, its mechanism of action, and its effects in preclinical models. While direct in vivo thrombosis model data for this compound is limited in publicly available literature, this guide details its in vitro and ex vivo antiplatelet efficacy and presents a representative experimental protocol for a common in vivo thrombosis model used to evaluate other 5-HT2A receptor antagonists.

Core Mechanism of Action: 5-HT2A Receptor Antagonism

This compound exerts its antithrombotic potential by selectively targeting the 5-HT2A receptor on platelets.[1] This receptor is a G-protein coupled receptor (GPCR) that, upon activation by serotonin (5-HT), initiates a signaling cascade leading to platelet activation, shape change, and aggregation.

The binding of 5-HT to the 5-HT2A receptor activates the Gq alpha subunit, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the dense tubular system, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, contributes to a series of downstream events, including platelet shape change, granule secretion (releasing more pro-thrombotic factors like ADP and 5-HT), and ultimately, the conformational activation of the glycoprotein (B1211001) IIb/IIIa receptors, which is the final common pathway for platelet aggregation.

This compound, as a competitive antagonist, binds to the 5-HT2A receptor without initiating this signaling cascade, thereby preventing serotonin from activating the platelets and amplifying the thrombotic response.[1]

Figure 1: Signaling pathway of 5-HT2A receptor antagonism by this compound in platelets.

Quantitative Data: In Vitro and Ex Vivo Antiplatelet Activity

This compound has demonstrated potent inhibition of platelet aggregation across multiple species. The following tables summarize the key quantitative data from in vitro and ex vivo studies.

Table 1: In Vitro Inhibition of 5-HT-Induced Platelet Aggregation by this compound

| Species | Agonist(s) | Endpoint | Result |

|---|---|---|---|

| Human | 5-HT + ADP | Inhibition of Aggregation | Concentration-dependent |

| Monkey | 5-HT + ADP | Inhibition of Aggregation | Concentration-dependent |

| Cat | 5-HT + ADP | Inhibition of Aggregation | Concentration-dependent |

| Rabbit | 5-HT + ADP | Inhibition of Aggregation | Concentration-dependent |

| Rat | 5-HT + ADP | Inhibition of Aggregation | Concentration-dependent |

| Mouse | 5-HT + ADP | Inhibition of Aggregation | Concentration-dependent |

Source: Pharmacological Profiles of this compound, the Active Form of a Novel 5-HT2A Receptor Antagonist R-102444.[1]

Table 2: Ex Vivo Antiplatelet Efficacy of this compound and its Prodrug R-102444

| Compound | Species | Administration Route | Dose | Agonist(s) | Outcome |

|---|---|---|---|---|---|

| This compound | Rabbit | Intravenous (i.v.) | Not specified | 5-HT + Epinephrine | Significant inhibition of platelet aggregation |

| R-102444 | Rat | Oral (p.o.) | Not specified | Not specified | Significant inhibition of platelet aggregation |

Source: Pharmacological Profiles of this compound, the Active Form of a Novel 5-HT2A Receptor Antagonist R-102444.[1]

Table 3: Receptor Binding and Functional Antagonism of this compound

| Parameter | Preparation | Value |

|---|---|---|

| 5-HT2A Receptor Affinity | Cat platelet membranes | High affinity |

| Functional Antagonism (pA2) | Rat caudal artery contraction | 10.4 (slope ≈ 1.04) |

Source: Pharmacological Profiles of this compound, the Active Form of a Novel 5-HT2A Receptor Antagonist R-102444.[1]

Experimental Protocols: Representative In Vivo Thrombosis Model

Objective: To assess the antithrombotic effect of a test compound (e.g., this compound) by measuring the time to occlusive thrombus formation in the carotid artery following chemical injury.

Materials:

-

Male C57BL/6 mice (10-12 weeks old)

-

Test compound (this compound), vehicle control, and positive control (e.g., clopidogrel)

-

Anesthetic (e.g., tribromoethanol)

-

Surgical microscope

-

Doppler flow probe and flowmeter

-

Filter paper (1x2 mm)

-

Ferric chloride (FeCl3) solution (e.g., 10% in distilled water)

-

Surgical instruments (forceps, scissors, sutures)

Procedure:

-

Animal Preparation & Dosing:

-

Administer the test compound (this compound), vehicle, or positive control to mice via the appropriate route (e.g., intravenous tail vein injection or oral gavage) at a predetermined time before surgery.[2]

-

-

Anesthesia and Surgical Exposure:

-

Anesthetize the mouse with an intraperitoneal injection of tribromoethanol.[2]

-

Make a midline cervical incision to expose the right common carotid artery.

-

Carefully dissect the artery from the surrounding tissue and vagus nerve.

-

-

Blood Flow Monitoring:

-

Place a mini Doppler flow probe around the carotid artery, distal to the intended injury site, to monitor blood flow continuously.

-

Allow the blood flow to stabilize and record the baseline reading.

-

-

Thrombus Induction:

-

Saturate a small piece of filter paper with the FeCl3 solution.

-

Apply the FeCl3-saturated filter paper to the adventitial surface of the exposed carotid artery for a fixed duration (e.g., 3 minutes) to induce endothelial injury.

-

After the application period, remove the filter paper and rinse the area with saline.

-

-

Measurement of Occlusion Time:

-

Continuously monitor the arterial blood flow using the Doppler probe.

-

The primary endpoint is the time to occlusion , defined as the time from the application of FeCl3 until the blood flow ceases (reaches zero) and persists for at least 1 minute.[2][3]

-

A cut-off time (e.g., 30-60 minutes) is typically set, at which point the experiment is terminated if occlusion does not occur.

-

-

Data Analysis:

-

Compare the mean time to occlusion between the vehicle-treated group, the this compound-treated groups (at various doses), and the positive control group.

-

Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to determine the significance of any observed differences.

-

References

- 1. Pharmacological profiles of this compound, the active form of a novel 5-HT2A receptor antagonist R-102444 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Managing thrombus formation with EL2-5HTVac: A selective vaccination-based approach targeting the platelet serotonin 5-HT2AR - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to R-96544 and Its Role in Platelet Aggregation Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of R-96544, a potent and selective 5-HT2A receptor antagonist, and its effects on platelet aggregation. This document details the compound's mechanism of action, summarizes key experimental findings, provides detailed experimental protocols for studying its antiplatelet effects, and visualizes relevant biological pathways and workflows.

Introduction to this compound and Platelet Aggregation

This compound is the active metabolite of the prodrug R-102444. It functions as a competitive and highly selective antagonist of the serotonin (B10506) 2A (5-HT2A) receptor.[1] Serotonin, a potent vasoconstrictor and platelet agonist, plays a significant role in hemostasis and thrombosis. While serotonin alone is a weak agonist, it markedly amplifies platelet aggregation induced by other agonists such as adenosine (B11128) diphosphate (B83284) (ADP), collagen, and epinephrine.[2][3] By blocking the 5-HT2A receptor on platelets, this compound effectively inhibits this amplification, thereby reducing overall platelet aggregation and thrombus formation. This makes this compound and its parent compound, R-102444, subjects of interest in the development of novel antiplatelet therapies.

Mechanism of Action: The 5-HT2A Signaling Pathway in Platelets

The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that, upon activation by serotonin, primarily couples to the Gαq subunit. This initiates a downstream signaling cascade that leads to platelet activation and amplification of the aggregation response.

Quantitative Data on the Antiplatelet Activity of this compound

This compound has been shown to produce a concentration-dependent inhibition of platelet aggregation induced by serotonin, both alone and in combination with other agonists, in platelets from various species, including humans, monkeys, cats, rabbits, rats, and mice.[1] While specific IC50 values from the primary literature are not available in a comprehensive table, the compound has been demonstrated to be more potent than other 5-HT2A receptor antagonists like sarpogrelate (B137540) and its active metabolite, M-1.[1]

For comparative purposes, the table below includes available data for this compound and other representative 5-HT2A antagonists.

| Compound | Agonist(s) | Species/System | IC50 Value | Reference |

| This compound | 5-HT | Human Platelets | Data not available in primary literature | [1] |

| This compound | 5-HT + ADP | Human Platelets | Data not available in primary literature | [1] |

| Sarpogrelate | Collagen | Rat Whole Blood | 66.8 µM | [2] |

| Ketanserin | Collagen | Rat Whole Blood | 32.1 µM | [2] |

| Compound 13 | Collagen | Rat Whole Blood | 27.3 µM | [2] |

Note: The absence of specific IC50 values for this compound in publicly available literature highlights a gap in the detailed quantitative characterization of this compound.

Experimental Protocols for Platelet Aggregation Studies

The following is a detailed, representative protocol for an in vitro platelet aggregation study using light transmission aggregometry (LTA) to assess the inhibitory effect of a compound like this compound. This protocol is synthesized from established methodologies.

Principle of Light Transmission Aggregometry (LTA)

LTA is the gold-standard method for studying platelet aggregation. It measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. As platelets clump together, the turbidity of the PRP decreases, allowing more light to pass through, which is detected by a photometer.

Materials and Reagents

-

Blood Collection: Vacutainer tubes containing 3.2% sodium citrate (B86180).

-

Platelet Agonists: Serotonin (5-HT), Adenosine Diphosphate (ADP), Collagen, Epinephrine.

-

Test Compound: this compound hydrochloride dissolved in an appropriate vehicle (e.g., saline or DMSO).

-

Control Vehicle: The solvent used to dissolve the test compound.

-

Equipment:

-

Light Transmission Aggregometer

-

Calibrated pipettes

-

Centrifuge

-

Water bath at 37°C

-

Plastic or siliconized glass test tubes

-

Experimental Workflow

Step-by-Step Protocol

-

Blood Collection and PRP/PPP Preparation:

-

Draw venous blood from healthy, consenting donors who have not taken any antiplatelet medication for at least two weeks.

-

Collect blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).

-

To obtain PRP, centrifuge the whole blood at 150-200 x g for 15 minutes at room temperature.

-

Carefully aspirate the upper PRP layer and transfer it to a plastic tube.

-

To obtain platelet-poor plasma (PPP), centrifuge the remaining blood at a higher speed (>1500 x g) for 15 minutes. The supernatant is the PPP.

-

-

Platelet Count Adjustment:

-

Determine the platelet count in the PRP.

-

Adjust the platelet count of the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using autologous PPP.

-

-

Platelet Aggregation Assay:

-

Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

-

Pipette an aliquot of the adjusted PRP into a cuvette with a magnetic stir bar and place it in the heating block (37°C) of the aggregometer.

-

Add the desired concentration of this compound or its vehicle to the PRP and incubate for a specified time (e.g., 5 minutes) with stirring.

-

Initiate platelet aggregation by adding the agonist (e.g., a combination of a sub-threshold concentration of ADP and a concentration of 5-HT known to cause potentiation).

-

Record the change in light transmission for a set period (e.g., 5-10 minutes).

-

-

Data Analysis:

-

The maximum percentage of aggregation is determined for each concentration of this compound.

-

The percentage inhibition of aggregation is calculated relative to the vehicle control.

-

The IC50 value (the concentration of this compound that inhibits 50% of the maximal aggregation) can be determined by plotting the percentage inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Logical Relationships in Experimental Design